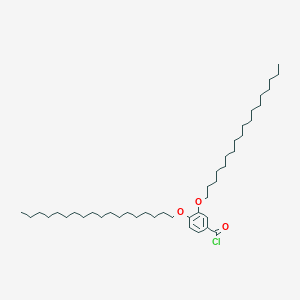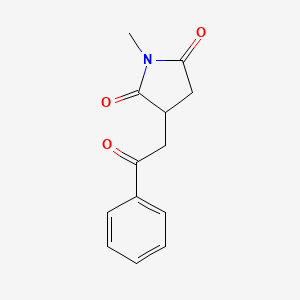![molecular formula C13H8F6N2 B14217148 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-70-2](/img/structure/B14217148.png)
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile coreCommon reagents used in these reactions include alkynes, trifluoroethylamines, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Prop-2-yn-1-yl)benzonitrile
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of both prop-2-yn-1-yl and 2,2,2-trifluoroethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
821777-70-2 |
|---|---|
Fórmula molecular |
C13H8F6N2 |
Peso molecular |
306.21 g/mol |
Nombre IUPAC |
4-[prop-2-ynyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H8F6N2/c1-2-5-21(8-12(14,15)16)10-4-3-9(7-20)11(6-10)13(17,18)19/h1,3-4,6H,5,8H2 |
Clave InChI |
ZRGJFYVDECKAGV-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


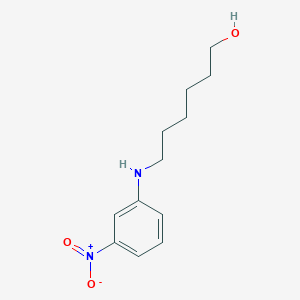
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
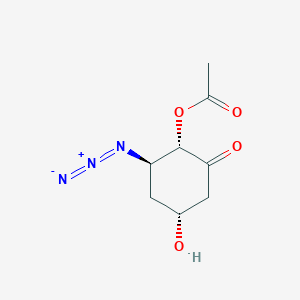
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
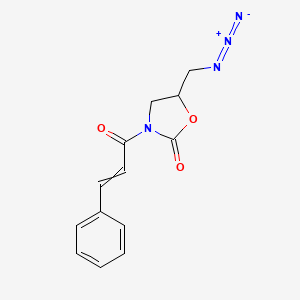
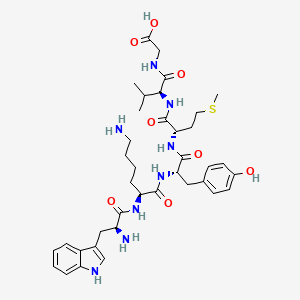
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
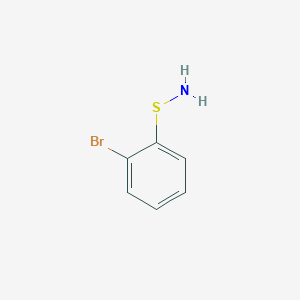
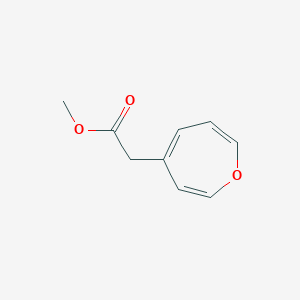
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
